molecular formula C27H39ClN2O4 B1682204 Verapamil hydrochloride CAS No. 152-11-4

Verapamil hydrochloride

Cat. No.: B1682204
CAS No.: 152-11-4
M. Wt: 491.1 g/mol
InChI Key: DOQPXTMNIUCOSY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Verapamil hydrochloride is a non-dihydropyridine calcium channel blocker . Its primary target is the L-type calcium channel . These channels play a crucial role in the contraction of cardiac and smooth muscle by allowing the influx of calcium ions .

Mode of Action

This compound exerts its pharmacological effects by modulating the influx of ionic calcium across the cell membrane of the arterial smooth muscle as well as in conductile and contractile myocardial cells . By blocking the calcium channels, verapamil inhibits the transmembrane influx of calcium ions into these cells. This action leads to the relaxation of vascular smooth muscle and myocardial cells, resulting in dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, and decreased systemic blood pressure .

Biochemical Pathways

The blocking of calcium channels by verapamil affects several biochemical pathways. It inhibits the contractile processes of the myocardial smooth muscle cells, leading to dilation of the coronary and systemic arteries . This action results in a decrease in myocardial oxygen demand and an increase in oxygen supply . Furthermore, verapamil has been shown to induce the expression of cholecystokinin (CCK), a peptide hormone known for its role in nutrient digestion and insulin secretion .

Pharmacokinetics

This compound is administered orally or intravenously . It has a bioavailability of approximately 35.1% . The drug is metabolized in the liver, and its elimination half-life ranges from 2.8 to 7.4 hours . About 11% of the drug is excreted through the kidneys .

Result of Action

The action of verapamil results in various molecular and cellular effects. It significantly boosts β-cell proliferation, enhances glucose-stimulated insulin secretion, and fortifies cellular resilience . Verapamil also has the capacity to reverse multidrug resistance by tumor cells by inhibiting drug efflux pump proteins, such as P-glycoprotein .

Action Environment

The action of verapamil can be influenced by environmental factors such as pH. The response of verapamil-sensitive electrodes was found to manifest itself in much more acidic media than might be expected from protolytic equilibrium . This is due to the non-exchangeable extraction of verapamil into the membrane phase . Therefore, the pH of the environment can significantly impact the efficacy and stability of verapamil.

Biochemical Analysis

Biochemical Properties

Verapamil hydrochloride interacts with various enzymes and proteins, primarily through its role as a calcium channel blocker . It modulates the influx of ionic calcium across the cell membrane of the arterial smooth muscle as well as in conductile and contractile myocardial cells . This interaction with calcium channels is central to its biochemical role.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating the influx of ionic calcium across the cell membrane . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its role as a calcium channel blocker . It inhibits the calcium ion (and possibly sodium ion) influx through slow channels into conductile and contractile myocardial cells and vascular smooth muscle cells . This inhibition can lead to changes in gene expression and can influence enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. While specific long-term effects on cellular function observed in in vitro or in vivo studies are not mentioned in the search results, it is known that this compound has a relatively short duration of action, requiring dosing 3 to 4 times daily .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . For instance, a study found that Verapamil treatment (24, 48 mg/kg/day) significantly affected nano mechanical properties of the femurs in rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. The primary metabolic pathways of Verapamil are N-dealkylation and O-demethylation . Most metabolites are excreted as inactive conjugates, with Norverapamil having about 20% of the pharmacological activity of the parent drug .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through its role as a calcium channel blocker . It modulates the influx of ionic calcium across the cell membrane, which can impact its localization or accumulation .

Subcellular Localization

Given its role as a calcium channel blocker, it can be inferred that it likely localizes to areas where these channels are present, such as the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of verapamil hydrochloride involves the preparation of 5-(3,4-dimethoxyphenylethyl)methylamino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile . The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Verapamil hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Isopropyl alcohol, acetonitrile, water.

Major Products Formed

    Oxidation: 3,4-dimethoxybenzoic acid.

    Reduction: Various reduced forms of the parent compound.

    Substitution: Derivatives of verapamil with different substituents on the aromatic rings.

Comparison with Similar Compounds

Verapamil hydrochloride belongs to the non-dihydropyridine class of calcium channel blockers, which also includes diltiazem and flunarizine . Compared to these compounds:

Similar Compounds

  • Diltiazem
  • Flunarizine
  • Nifedipine (a dihydropyridine calcium channel blocker with different pharmacological properties)

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQPXTMNIUCOSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2034095
Record name Verapamil hydrochloride
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Molecular Weight

491.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152-11-4
Record name Verapamil hydrochloride
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Record name Verapamil hydrochloride [USAN:USP:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Verapamil hydrochloride
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Record name Verapamil hydrochloride
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Record name Verapamil hydrochloride
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Record name Verapamil hydrochloride
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Record name VERAPAMIL HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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